molecular formula C7H9NO2S B13677687 2-(5-Ethylthiazol-4-yl)acetic acid

2-(5-Ethylthiazol-4-yl)acetic acid

Cat. No.: B13677687
M. Wt: 171.22 g/mol
InChI Key: FFIXNBGXJWLWBQ-UHFFFAOYSA-N
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Description

2-(5-Ethylthiazol-4-yl)acetic acid is a high-purity chemical reagent designed for research and development applications. This compound features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The acetic acid side chain and the 5-ethyl substitution make it a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Thiazole derivatives are extensively investigated for their potential pharmacological properties. Scientific literature indicates that compounds with similar thiazole cores demonstrate significant antioxidant activity by acting as free radical scavengers . Furthermore, such derivatives are prominent in the development of anti-inflammatory agents , with some compounds acting as selective COX-1 inhibitors, a mechanism of interest for developing analgesics with a potentially improved safety profile . The broader class of thiazole derivatives continues to be a focus for research into new therapeutic agents . Researchers can utilize this compound as a key synthetic intermediate to create novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(5-ethyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-2-6-5(3-7(9)10)8-4-11-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

FFIXNBGXJWLWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CS1)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 5 Ethylthiazol 4 Yl Acetic Acid

Pioneering Synthetic Routes to 2-(5-Ethylthiazol-4-yl)acetic Acid and its Core Structure

The construction of the this compound molecule hinges on the strategic formation of the thiazole (B1198619) core and the precise introduction of its substituents.

Cyclocondensation Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a fundamental and versatile method for the formation of the thiazole ring. mdpi.comwikipedia.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.com For the synthesis of polysubstituted thiazoles, one-pot multi-component procedures are often employed, reacting, for example, an α-bromoketone, thiourea, and a substituted aldehyde in the presence of a catalyst. mdpi.com

A plausible Hantzsch-type approach to a precursor of this compound would involve the reaction of a 3-halo-2-pentanone with an appropriate thioamide derivative that incorporates the acetic acid or a precursor moiety at the C2 position. The reaction conditions can be optimized by screening various solvents, temperatures, and catalysts to achieve high yields. mdpi.com

Reactant 1Reactant 2Catalyst/SolventProduct TypeReference
α-HaloketoneThioamideVariousThiazole mdpi.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica supported tungstosilisic acid / Ethanol (B145695):WaterSubstituted Thiazole mdpi.com
Ethyl acetoacetate, AldehydeAmmonium acetateHeterogenized phosphotungstic acid on aluminaDihydropyridine (related cyclocondensation) beilstein-journals.org

Strategies for Introducing the Ethyl Substituent and Acetic Acid Side Chain

The ethyl group at the 5-position and the acetic acid side chain at the 4-position can be introduced through various synthetic strategies. One common approach involves starting with a commercially available or readily synthesized building block that already contains one or more of the desired substituents.

For instance, the synthesis could commence with a precursor like ethyl 2-amino-4-methylthiazole-5-carboxylate. While this has a methyl group instead of an ethyl group, it illustrates the principle of using a pre-functionalized thiazole. The acetic acid moiety can be introduced via various transformations of a suitable functional group at the 4-position. For example, a 4-methyl group could potentially be halogenated and then cyanated, followed by hydrolysis to yield the acetic acid. Alternatively, a 4-formyl group, which can be prepared from the corresponding carboxylic acid chloride, can be a precursor to the acetic acid side chain through oxidation. nih.gov

A study on the derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid demonstrates the introduction of an acetic acid group at the 5-position, which could be conceptually adapted for the 4-position. nih.gov

Multi-Step Synthesis Protocols for Compound Preparation

A complete synthesis of this compound would likely be a multi-step process. A hypothetical, yet plausible, synthetic route could be envisioned as follows:

Hantzsch Thiazole Synthesis : Reaction of 3-chloro-2-pentanone with ethyl 2-thiooxamate to directly form ethyl 2-(5-ethylthiazol-4-yl)acetate.

Hydrolysis : The resulting ester would then be hydrolyzed to yield the final product, this compound.

Alternatively, a route starting from a simpler thiazole could be employed:

Synthesis of a 5-Ethylthiazole Precursor : For example, the reaction of 3-chloro-2-pentanone with thioformamide (B92385) would yield 5-ethyl-4-methylthiazole.

Functionalization at C4 : The methyl group at the 4-position would then need to be converted to the acetic acid side chain. This could involve radical bromination followed by a cyanide displacement and subsequent hydrolysis.

A study on 4-methylthiazole-5-acetic acid prepared the ethyl ester by condensing ethyl β-bromolevulinate with thioformamide. acs.org This ester was then hydrolyzed to the free acid. acs.org This highlights a viable strategy where the acetic acid ester is directly formed during the cyclization.

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Hydrolysis Reactions

The carboxylic acid of this compound can be readily converted to its corresponding esters through various esterification methods.

Esterification: Standard procedures such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. For more sensitive substrates, milder methods using coupling reagents can be utilized.

Carboxylic AcidAlcoholCoupling Reagent/CatalystProduct
This compoundMethanolH₂SO₄ (catalytic)Methyl 2-(5-ethylthiazol-4-yl)acetate
This compoundEthanolDicyclohexylcarbodiimide (B1669883) (DCC)Ethyl 2-(5-ethylthiazol-4-yl)acetate

Hydrolysis: The reverse reaction, the hydrolysis of esters of this compound to the parent carboxylic acid, can be achieved under either acidic or basic conditions. nih.gov Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), and it is generally an irreversible process. nih.gov Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process.

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality allows for the formation of amides, including the coupling with amino acids or peptides to generate more complex molecules.

Amidation: The most common method for forming amides from a carboxylic acid is to first activate the carboxyl group. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide.

A more direct and milder approach involves the use of peptide coupling reagents. A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce racemization. youtube.com Other effective coupling reagents include uronium/aminium salts such as HATU, HBTU, and PyBOP. These reagents are widely used in solid-phase peptide synthesis and are also effective in solution-phase amidations.

A study on 2-aminothiazole-4-acetic acid derivatives demonstrated their successful conjugation with amino acids, highlighting the feasibility of peptide coupling reactions with this class of compounds. nih.gov

Carboxylic AcidAmineCoupling ReagentProductReference
This compoundAmmoniaSOCl₂, then NH₃2-(5-Ethylthiazol-4-yl)acetamideGeneral Method
This compoundGlycine methyl esterDCC, HOBtMethyl (2-(5-ethylthiazol-4-yl)acetyl)glycinate youtube.com
2-Aminothiazole-4-acetic acidValineNot specifiedValyl-2-aminothiazole-4-acetic acid nih.gov
(2,4-Dioxothiazolidin-5-yl)acetyl chloride1,2,4-TriazoleNot applicableN-(1,2,4-triazol-1-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide nih.gov

Reactions Involving the Thiazole Nitrogen Atom

The nitrogen atom at position 3 of the thiazole ring in this compound is a key site for chemical reactivity. Its available lone pair of electrons allows it to act as a nucleophile or a base.

Protonation and N-Alkylation

Similar to other 1-azoles, the thiazole nitrogen is readily protonated. pharmaguideline.com With a pKa of approximately 2.5 for the conjugate acid, thiazoles are significantly less basic than imidazoles but can still be protonated by strong acids. wikipedia.org

A more synthetically useful reaction is N-alkylation. The reaction of the thiazole nitrogen with alkyl halides leads to the formation of quaternary thiazolium salts. pharmaguideline.comwikipedia.org This transformation alters the electronic properties of the ring, increasing the acidity of the proton at the C2 position and making the ring more susceptible to certain nucleophilic attacks. pharmaguideline.com The formation of these thiazolium cations is a fundamental transformation, creating a positively charged species that is stabilized by resonance. pharmaguideline.com

ReactionReagentProductSignificance
N-Alkylation Alkyl Halide (e.g., Methyl Iodide)N-Alkylthiazolium SaltForms a positively charged thiazolium cation, activating the ring for further reactions. pharmaguideline.comwikipedia.org
Protonation Strong AcidThiazolium Conjugate AcidDemonstrates the basic character of the thiazole nitrogen. wikipedia.org

Transformations at the Ethyl Group

The ethyl group at the C5 position of the thiazole ring is a saturated alkyl chain and is generally less reactive than other parts of the molecule. However, its modification is crucial for synthesizing derivatives with altered steric and electronic properties. While specific transformations of the ethyl group on this compound are not extensively documented, several potential reactions can be inferred from the general chemistry of alkyl-substituted heterocycles.

Potential Functionalization Strategies

Free-Radical Halogenation: The benzylic-like protons on the methylene (B1212753) (–CH2–) of the ethyl group are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would introduce a halogen, creating a reactive handle for subsequent nucleophilic substitution reactions. This approach is analogous to the functionalization of alkyl side chains on other heterocyclic systems, such as polythiophenes, where bromoalkyl groups are converted into amines, thiols, or other functionalities. cmu.edu

Oxidation: Selective oxidation of the methylene group adjacent to the thiazole ring could potentially yield a ketone, 2-(5-acetylthiazol-4-yl)acetic acid. This transformation would require carefully chosen oxidizing agents to prevent over-oxidation or degradation of the electron-rich thiazole ring. The sensitivity of thiazole rings to oxidative conditions has been noted in various studies. nih.gov

Condensation Reactions: While less reactive than a methyl group, the methylene protons of the ethyl group could potentially undergo condensation with highly reactive aldehydes under strong basic conditions, although this is not a common transformation. Condensation reactions are more typically observed with the more acidic protons of 2-methylthiazole (B1294427) derivatives. pharmaguideline.com

The following table outlines plausible, though not specifically reported, transformations for the ethyl group based on general synthetic principles.

TransformationReagent(s)Potential ProductRationale/Analogy
Halogenation N-Bromosuccinimide (NBS), AIBN2-(5-(1-Bromoethyl)thiazol-4-yl)acetic acidStandard free-radical halogenation at the activated methylene position. cmu.edu
Oxidation Mild Oxidizing Agent (e.g., MnO₂)2-(5-Acetylthiazol-4-yl)acetic acidOxidation of the benzylic-like position. nih.gov
Nucleophilic Substitution Nucleophile (e.g., NaN₃, KCN) on the halogenated intermediate2-(5-(1-Azidoethyl)thiazol-4-yl)acetic acidClassic Sₙ2 reaction on an alkyl halide to introduce new functional groups. cmu.edu

Green Chemistry Principles in the Synthesis of Thiazole-Acetic Acid Compounds

Recent advancements in chemical synthesis have emphasized the importance of environmentally benign methodologies. The synthesis of thiazole and its derivatives, including structures related to thiazole-acetic acids, has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Several green strategies have been successfully employed:

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents have been explored. researchgate.net For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for this heterocycle, has been adapted to run efficiently in aqueous media. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net These techniques enhance energy transfer efficiency compared to conventional heating.

Catalyst-Free and Eco-Friendly Catalysis: Developing synthetic routes that operate without a catalyst or that use recyclable, non-toxic catalysts is a key goal of green chemistry. researchgate.net Reports have described catalyst-free methods for producing 2-aminothiazoles. researchgate.net Where catalysts are necessary, options like the recyclable base DABCO or silica-supported catalysts have been used to create more sustainable processes. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic and purification steps, thereby saving solvents, energy, and time while minimizing waste. Several thiazole syntheses have been designed as one-pot procedures. nih.gov

Green Chemistry ApproachExample Application in Thiazole SynthesisAdvantages
Green Solvents Hantzsch synthesis in water or PEG-400. researchgate.netnih.govReduces use of volatile organic compounds (VOCs), lowers toxicity.
Alternative Energy Microwave-assisted synthesis of hydrazinyl thiazoles. researchgate.netFaster reaction times, higher yields, energy efficiency.
Sustainable Catalysis Use of recyclable catalysts like DABCO. nih.govReduces catalyst waste, lowers environmental impact.
Atom Economy One-pot, multi-component synthesis of substituted thiazoles. nih.govFewer workup steps, less solvent waste, improved efficiency.

Elucidation of Reaction Mechanisms and Kinetics in 2 5 Ethylthiazol 4 Yl Acetic Acid Synthesis

Mechanistic Pathways of Thiazole (B1198619) Ring Closure Reactions

The most prominent and widely utilized method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.govwikipedia.org This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov For the specific synthesis of 2-(5-Ethylthiazol-4-yl)acetic acid, a plausible Hantzsch synthesis route would involve the reaction of propanethioamide (to provide the ethyl group at the 5-position) with a derivative of a 4-haloacetoacetic ester.

The mechanism of the Hantzsch synthesis proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halocarbonyl compound. nih.gov This forms an intermediate acyclic adduct.

Tautomerization and Cyclization: Following the initial attack, tautomerization of the thioamide moiety can occur. Subsequently, the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-halocarbonyl compound, leading to the formation of a five-membered ring intermediate, often a hydroxythiazoline. nih.gov

Dehydration: The final step of the ring closure is a dehydration reaction, where a molecule of water is eliminated from the hydroxythiazoline intermediate to form the aromatic thiazole ring. youtube.com

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. For instance, carrying out the condensation in acidic conditions can lead to the formation of different isomers, such as 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles. rsc.org

An alternative to the classic Hantzsch synthesis is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide to form a thiazole derivative. wikipedia.org However, the Hantzsch synthesis remains the more common and versatile method for preparing a wide array of substituted thiazoles.

Kinetic Studies of Key Synthetic Steps

The rate of the reaction is significantly influenced by temperature and the dielectric constant of the solvent. researchgate.net An increase in temperature generally leads to a higher reaction rate constant, as predicted by the Arrhenius equation. The thermodynamic parameters, such as the energy of activation (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the reaction at different temperatures. researchgate.net

Below is a table summarizing representative kinetic data from a study on the reaction of Thiobenzamide (TB) and Cyclohexanone thiosemicarbazone (CTSC) with 3-chloroacetylacetone (3-CAA), which serves as a model for the Hantzsch thiazole synthesis. researchgate.net

ParameterValue (for TB + 3-CAA)Value (for CTSC + 3-CAA)Significance
Reaction Order Second-order overallSecond-order overallThe reaction rate depends on the concentration of both the thioamide and the α-halo ketone.
Energy of Activation (Ea) 48.82 kJ/mol33.09 kJ/molThe minimum energy required to initiate the reaction. A lower Ea suggests a faster reaction.
Enthalpy of Activation (ΔH‡) 46.25 kJ/mol30.52 kJ/molThe change in enthalpy in going from reactants to the transition state.
Entropy of Activation (ΔS‡) -110.13 J/mol·K-160.78 J/mol·KThe negative value indicates a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction.
Gibbs Free Energy of Activation (ΔG‡) 79.80 kJ/mol79.14 kJ/molThe overall energy barrier for the reaction, combining enthalpy and entropy effects.

This data is for the reaction of Thiobenzamide (TB) and Cyclohexanone thiosemicarbazone (CTSC) with 3-chloroacetylacetone and serves as an illustrative example for the kinetics of Hantzsch thiazole synthesis. researchgate.net

The study of salt effects can also elucidate the nature of the transition state. A positive salt effect, where the reaction rate increases with the ionic strength of the medium, suggests the formation of ionic species during the reaction. researchgate.net

Catalytic Approaches in this compound Production

The use of catalysts can significantly enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound. Both homogeneous and heterogeneous catalysts have been explored for the Hantzsch thiazole synthesis.

Heterogeneous Catalysis: A notable development in the catalytic synthesis of thiazoles is the use of solid-supported catalysts. For instance, silica-supported tungstosilicic acid (SiW.SiO2) has been employed as a reusable and efficient heterogeneous catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.govresearchgate.net This approach offers several advantages, including:

High yields: Good to excellent yields of the thiazole products have been reported. nih.gov

Mild reaction conditions: The reaction can be carried out under conventional heating or ultrasonic irradiation. nih.gov

Catalyst reusability: The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov

Greener synthesis: The use of a reusable catalyst and potentially solvent-free conditions contributes to a more environmentally benign process. researchgate.net

Homogeneous Catalysis: Acid catalysts are commonly employed in the Hantzsch synthesis. The reaction can be performed in the presence of acids such as hydrochloric acid in an ethanol (B145695) solvent. rsc.org The acidic conditions can influence the reaction mechanism and the regioselectivity of the product. rsc.org

In multi-step syntheses of thiazole acetic acid derivatives, other catalytic steps may be involved. For example, if the synthesis proceeds via an ester of this compound, the final hydrolysis step to obtain the carboxylic acid is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com

The choice of catalyst and reaction conditions can be tailored to optimize the synthesis for industrial-scale production, focusing on factors like yield, purity, cost-effectiveness, and environmental impact.

Computational and Theoretical Studies on 2 5 Ethylthiazol 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

For a molecule like 2-(5-Ethylthiazol-4-yl)acetic acid, key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.netnih.gov

Table 1: Representative Calculated Electronic Properties for Thiazole Derivatives This table presents typical data obtained from DFT calculations for structurally related thiazole compounds, illustrating the parameters used to assess electronic structure and reactivity.

ParameterDescriptionTypical Value RangeReference
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV nih.gov
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO4.0 to 5.5 eV nih.gov
Dipole Moment (µ) Measure of the molecule's overall polarity2.0 to 5.0 Debye researchgate.net
Chemical Hardness (η) Resistance to change in electron distribution2.0 to 2.75 eV nih.gov
Electrophilicity Index (ω) Propensity of the species to accept electrons1.5 to 3.0 eV nih.gov

Molecular Docking Simulations with Biological Macromolecules (e.g., Enzymes, Receptors in in vitro models)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a biological macromolecule, such as an enzyme or receptor. researchgate.net This method is instrumental in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand in various conformations within the target's binding site and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net A more negative score indicates a more favorable binding interaction. Docking studies on related thiazole-based compounds have shown their potential to inhibit a range of enzymes by forming specific interactions with key amino acid residues in the active site. nih.govresearchgate.net For instance, thiazole derivatives have been docked into enzymes like human lactate (B86563) dehydrogenase A (hLDHA) and vascular endothelial growth factor receptor-2 (VEGFR-2), where interactions such as hydrogen bonds with residues like glutamine and arginine, and hydrophobic interactions with valine and alanine, were shown to be critical for binding. nih.govnih.gov

For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (e.g., Arginine, Serine, Glutamine) or coordinating with metal ions in a metalloenzyme. The thiazole ring can participate in π-π stacking or hydrophobic interactions, while the ethyl group can fit into hydrophobic pockets within the binding site. nih.gov

Table 2: Example Molecular Docking Results for Thiazole Scaffolds with Various Protein Targets This table summarizes findings from docking studies of various thiazole-containing molecules into the active sites of different enzymes, demonstrating the types of interactions and binding affinities observed.

Ligand ScaffoldProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Thiazole-based hLDHA inhibitorHuman Lactate Dehydrogenase A1I10-8.1 to -9.8Arg98, Gln99, Thr94, Val30 nih.gov
Coumarin-Thiazole HybridVEGFR-2 Kinase4ASD-7.7 to -9.9Cys919, Asp1046, Glu885 nih.gov
Isoindol-substitute ThiazoleAldose Reductase (AR)1US0-8.5 to -9.5 (Ki: 9.70 µM)Tyr48, His110, Trp111 researchgate.net
Thiazole Schiff BaseAlpha-Amylase4W93-6.1 to -9.2Asp197, Glu233, Asp300 nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. uc.pt For the acetic acid side chain, a key conformational feature is the torsion angle around the C-C-O-H bond of the carboxylic acid, which can exist in a lower-energy syn conformation or a higher-energy anti conformation. bohrium.comamazonaws.com The rotation around the bond connecting the acetic acid group to the thiazole ring also generates different spatial arrangements.

Quantum chemical calculations can predict the relative energies of these different conformers in the gas phase. sigmaaldrich.com However, to understand the molecule's behavior in a biological context (i.e., in water), Molecular Dynamics (MD) simulations are employed. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation of this compound in a water box would reveal its dynamic behavior, including the flexibility of the ethyl and acetic acid side chains, the stability of different conformers, and the formation and breaking of hydrogen bonds with surrounding water molecules. bohrium.com This provides a more realistic picture of the molecule's conformational landscape and helps identify the specific conformations that are most likely to be "bioactive" and interact with a target receptor.

Table 3: Representative Conformational Energy Data for Acetic Acid Derivatives This table illustrates the type of data generated from conformational analysis, showing the relative stability of different conformers. Values are hypothetical for the target compound, based on published studies of similar molecules.

Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Population (Gas Phase)Reference
Syn-Conformer 1 O=C-O-H ≈ 0°0.00High uc.ptsigmaaldrich.com
Syn-Conformer 2 O=C-O-H ≈ 0° (rotated side chain)0.5 - 1.5Moderate uc.ptsigmaaldrich.com
Anti-Conformer 1 O=C-O-H ≈ 180°4.0 - 5.0Low bohrium.comamazonaws.com
Anti-Conformer 2 O=C-O-H ≈ 180° (rotated side chain)5.0 - 6.5Very Low bohrium.comamazonaws.com

Structure-Based Drug Design Principles Applied to Thiazole Scaffolds (Pre-clinical, in silico focus)

The thiazole ring is a privileged scaffold in medicinal chemistry and drug design. nih.gov Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile building block that can engage in various non-covalent interactions with biological targets. qeios.com In structure-based drug design, the thiazole scaffold is often used as a central core from which different functional groups can be appended to optimize binding affinity and selectivity for a specific enzyme or receptor.

Computational studies are central to this design process. By analyzing the co-crystal structure of a parent compound or a docked pose of a fragment, medicinal chemists can identify opportunities for structural modification. Key principles include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while substituents like the carboxylic acid in this compound can act as both hydrogen bond donors and acceptors. researchgate.net

Hydrophobic Interactions: Appending alkyl groups, such as the ethyl group at position 5, allows the molecule to interact favorably with hydrophobic pockets in a protein's active site, often increasing binding potency.

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, like benzene (B151609) or pyrimidine, to improve pharmacokinetic properties or avoid toxicity while maintaining biological activity.

In silico analysis of structure-activity relationships (SAR) for a series of thiazole analogs helps to build predictive models. For example, by computationally evaluating how changes in the size, electronics, and position of substituents on the thiazole ring affect the calculated binding affinity, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov The design of novel thiazole derivatives as inhibitors for targets in cancer, inflammation, and infectious diseases heavily relies on these computational strategies to guide the iterative process of lead optimization. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., 2D-NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 2-(5-Ethylthiazol-4-yl)acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR: A standard one-dimensional ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The ethyl group would produce a characteristic triplet and quartet pattern, while the methylene (B1212753) protons of the acetic acid moiety and the single proton on the thiazole (B1198619) ring would appear as singlets. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents. Similarly, the ¹³C NMR spectrum would display a unique resonance for each of the seven carbon atoms, with chemical shifts indicative of their bonding environment (e.g., alkyl, aromatic/heteroaromatic, methylene, and carboxyl carbons).

2D-NMR Techniques: To definitively assign these signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons hmdb.ca.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, which is particularly useful for confirming the connectivity within the ethyl group.

Solid-State NMR (ssNMR): While solution-state NMR provides data on the molecule's average conformation, solid-state NMR can be used to study the compound in its crystalline or amorphous solid form. This technique is sensitive to the local environment and can reveal information about molecular packing, polymorphism, and intermolecular interactions that are not observable in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimates based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiazole-CH (C2-H) ~8.5-9.0 (singlet) ~150-155
Methylene (-CH₂-) ~3.7-4.0 (singlet) ~30-35
Carboxyl (-COOH) ~10-12 (broad singlet) ~170-175
Ethyl -CH₂- ~2.8-3.1 (quartet) ~20-25
Ethyl -CH₃ ~1.2-1.5 (triplet) ~12-16
Thiazole-C4 N/A ~140-145
Thiazole-C5 N/A ~135-140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₇H₉NO₂S), the nominal molecular weight is 171.22 g/mol chemscene.com.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the molecular mass with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion, providing strong evidence for the chemical formula C₇H₉NO₂S and distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion is fragmented into smaller, characteristic pieces. The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways would include:

Loss of the carboxyl group (–COOH), resulting in a fragment with m/z corresponding to [M-45]⁺. libretexts.org

Cleavage of the C-C bond between the thiazole ring and the acetic acid side chain.

Fragmentation of the ethyl group (loss of CH₃ or C₂H₅).

Cleavage of the thiazole ring itself.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. nih.govresearchgate.net An ion of a specific m/z (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. nih.govresearchgate.netncsu.edu This method is invaluable for establishing fragmentation pathways and confirming the structure of complex molecules by linking different parts of the molecule together. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound

Fragment Description Predicted m/z
[M+H]⁺ (Molecular Ion + Proton) 172
[M]⁺˙ (Molecular Ion) 171
[M-COOH]⁺ (Loss of carboxyl group) 126
[M-CH₂COOH]⁺ (Loss of acetic acid side chain) 112

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. mdpi.com For this compound, key expected absorption bands include:

A very broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong, sharp C=O (carbonyl) stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-H stretching vibrations from the ethyl and methylene groups, just below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the thiazole ring in the 1650-1450 cm⁻¹ region.

C-S stretching vibrations, which are typically weak and appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. upenn.edu A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. upenn.edulibretexts.org Symmetrical, non-polar bonds often produce strong Raman signals but weak or absent IR absorptions. For this compound, Raman spectroscopy would be particularly useful for observing the C-S and C=C bonds within the thiazole ring, as well as the C-C backbone vibrations. The complementarity of IR and Raman provides a more complete picture of the molecule's vibrational modes. upenn.edu

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch 3300-2500 (broad) IR
Carboxylic Acid C=O stretch 1725-1700 (strong) IR
Alkyl C-H stretch 3000-2850 IR, Raman
Thiazole Ring C=N / C=C stretch 1650-1450 IR, Raman
Thiazole Ring C-S stretch 800-600 Raman (stronger)

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique works by diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful crystal structure analysis would provide:

Unambiguous Structural Confirmation: Definitive proof of the atomic connectivity.

Precise Geometrical Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net

Conformational Analysis: The exact conformation of the molecule in the solid state, including the orientation of the acetic acid side chain relative to the thiazole ring.

Intermolecular Interactions: A detailed view of how the molecules pack together in the crystal lattice. This is particularly important for understanding non-covalent interactions, such as the hydrogen bonding patterns formed by the carboxylic acid groups, which often lead to the formation of dimers or extended networks. nih.gov

While the target molecule itself is not chiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral compounds. nih.govresearchgate.net If a chiral derivative were synthesized, this technique could be used to assign the R or S configuration without ambiguity.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS in research contexts)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a non-volatile compound like this compound. A typical analysis would involve:

Mode: Reversed-phase HPLC, which separates compounds based on their hydrophobicity. jchr.orgpensoft.net

Stationary Phase: A non-polar column, most commonly an octadecylsilane (C18) bonded silica. pensoft.netresearchgate.net

Mobile Phase: A polar, aqueous-organic mixture, such as a gradient of acetonitrile or methanol mixed with water. google.com The aqueous phase is often buffered, and a small amount of acid (like formic or acetic acid) is frequently added to ensure the carboxylic acid remains in its protonated, less polar form for better peak shape and retention. google.com

Detection: A UV-Vis detector is typically used, as the thiazole ring is a chromophore that will absorb UV light. researchgate.net

A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, often reported as a percentage. jchr.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds in the gas phase and is a powerful tool for identifying volatile and semi-volatile components in a mixture. researchgate.netnih.gov Because this compound has a low volatility due to its carboxylic acid group, it must first be chemically modified into a more volatile form through a process called derivatization. A common approach is esterification (e.g., conversion to its methyl or ethyl ester), which replaces the acidic proton with an alkyl group. After derivatization, GC-MS analysis can separate the esterified product from other volatile impurities and provide mass spectra for their identification. nih.govresearchgate.net

Table 4: Typical Chromatographic Methods for Analysis

Technique Stationary Phase Typical Mobile Phase / Conditions Purpose
HPLC C18 Silica Gel Gradient of Acetonitrile/Water + 0.1% Formic Acid Purity Assessment, Quantification
GC-MS Phenyl-methylpolysiloxane Temperature Program (e.g., 50°C to 250°C) Identification of volatile impurities (after derivatization)

Mechanistic Investigations of Biological Activities in Pre Clinical Research Models

In Vitro Enzyme Inhibition Studies and Mechanism of Action

The mechanism of action for many thiazole-containing compounds is linked to their ability to interact with and inhibit biological targets like enzymes involved in inflammation and signal transduction. evitachem.com

Specific Enzyme Targets (e.g., DNA Gyrase, mPGES-1, Kinases)

DNA Gyrase: DNA gyrase is a critical bacterial enzyme essential for maintaining DNA topology, making it a key target for antimicrobial agents. als-journal.com Studies on various 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have demonstrated their potential as potent DNA gyrase inhibitors. als-journal.com For instance, certain compounds in this class have shown superior inhibitory activity compared to the established antibiotic ciprofloxacin, suggesting that the thiazole (B1198619) scaffold is a promising template for developing new antibacterial agents. als-journal.comals-journal.com

mPGES-1 (microsomal Prostaglandin E synthase-1): As a key enzyme in the inflammatory pathway responsible for producing prostaglandin E2 (PGE2), mPGES-1 is a significant target for anti-inflammatory drug development. While direct studies on 2-(5-Ethylthiazol-4-yl)acetic acid are not available, related thiazolidinone derivatives have been investigated. For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid have been synthesized and evaluated for their biological activities. researchgate.net

Kinases: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The thiazolidine scaffold, closely related to thiazole, has been shown to modulate kinase activity. Specifically, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have been found to indirectly dephosphorylate Akt and phosphorylate AMP-activated protein kinase (AMPK), key players in the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways, thereby inhibiting cancer cell growth. nih.gov

Binding Affinity and Kinetic Characterization

The effectiveness of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. In studies of related thiazole compounds targeting DNA gyrase, IC50 values have been determined through nonlinear regression analysis to compare their potency against standards like ciprofloxacin. als-journal.com Molecular docking studies, which simulate the binding of a ligand to a receptor, have further elucidated that these thiazole derivatives can bind to the same active pocket of DNA gyrase as ciprofloxacin, often with a better binding affinity. als-journal.comals-journal.com

Compound ClassEnzyme TargetKey FindingsReference
2-Aryl-N-(4-morpholinophenyl)thiazol-4-aminesDNA GyrasePotent inhibition, with some derivatives showing lower IC50 values than ciprofloxacin. als-journal.com
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Akt (indirectly), AMPK (indirectly)Modulates PI3K/Akt/mTOR and AMPK/mTOR pathways. nih.gov

Cellular Pathway Modulation in In Vitro Cell Models (e.g., Apoptosis Induction in Cancer Cell Lines)

Thiazole and acetic acid derivatives have been shown to modulate various cellular pathways, including those leading to apoptosis, or programmed cell death, a critical process in cancer therapy.

For instance, 4-thiazolidinone derivatives, which share a core structural element with thiazoles, are known to induce apoptosis in a variety of cancer cell lines. mdpi.com The acetic acid moiety itself has been studied extensively. In colorectal carcinoma cells, acetate induces apoptosis and inhibits cell proliferation, with evidence suggesting the involvement of mitochondrial changes and the lysosomal pathway. nih.govfrontiersin.org

Investigation of Intracellular Signaling Cascades

The modulation of intracellular signaling cascades is a key mechanism for the anticancer effects of many compounds.

PI3K/Akt/mTOR and AMPK/mTOR Pathways: As mentioned, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) can modulate both of these critical pathways, which are central to cell growth, proliferation, and survival. nih.gov The ability of ATCAA-10 to dephosphorylate Akt and phosphorylate AMPK demonstrates a dual-pathway targeting mechanism that results in the inhibition of cancer cell growth. nih.gov

Apoptosis Pathways: Studies on 5-ene-2-arylaminothiazol-4(5H)-ones in breast cancer cells have shown they induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This was confirmed by observing a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com Furthermore, certain acetic acid-containing thiazolidinone derivatives have been shown to induce apoptosis in human leukemia cells. researchgate.net

Analysis of Gene Expression Profiles

The biological effects of a compound are often mediated by changes in the expression of specific genes. While direct gene expression analysis for this compound is not available, studies on related structures provide insight. For example, the phytohormone auxin (indole-3-acetic acid) and its related Aux/IAA gene family are crucial in regulating plant growth and stress responses. mdpi.comsemanticscholar.org Transcriptome analyses have been used to study how the expression of these genes is altered by various stimuli. nih.gov In cancer research, the modulation of gene expression is critical. For example, some thiazolidinone derivatives have been found to affect the expression of key apoptotic proteins like p53, cytochrome C, and Bax in treated cancer cells. mdpi.com

Compound/Derivative ClassCell ModelModulated PathwayObserved EffectReference
5-Ene-2-arylaminothiazol-4(5H)-onesBreast Cancer Cells (MCF-7)Intrinsic & Extrinsic ApoptosisReduced mitochondrial membrane potential; activated caspases 7, 8, 9, 10. mdpi.com
AcetateColorectal Carcinoma CellsApoptosis / Mitochondrial FunctionInduces apoptosis and inhibits cell proliferation. nih.govfrontiersin.org
2-Arylthiazolidine-4-carboxylic acid amidesA549 & HeLa CellsPI3K/Akt/mTOR & AMPK/mTORDephosphorylation of Akt, phosphorylation of AMPK, inhibition of cell growth. nih.gov

Receptor-Ligand Interaction Studies in Non-Human Systems

While specific receptor-ligand interaction studies for this compound are not documented, molecular docking is a common in silico method used to predict the binding of ligands to the active sites of proteins. als-journal.comals-journal.com This technique has been applied to related thiazole compounds to understand their interaction with enzyme targets like DNA gyrase. als-journal.com Such studies help to rationalize the structure-activity relationships and guide the design of more potent inhibitors. For example, docking results for certain 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines indicated a binding pattern similar to that of ciprofloxacin at the active site of DNA gyrase. als-journal.comals-journal.com

Antimicrobial Activity against Specific Microbial Strains in In Vitro Assays

There is currently no publicly available scientific data detailing the in vitro antimicrobial activity of this compound against specific microbial strains.

Antibacterial Mechanisms in Prokaryotic Models

Information regarding the antibacterial mechanisms of this compound in prokaryotic models is not available in the current body of scientific literature.

Antifungal Mechanisms in Yeast/Fungal Cell Models

There are no published studies that investigate the antifungal mechanisms of this compound in yeast or fungal cell models.

Immunomodulatory Effects in Isolated Cell Systems

Scientific research has not yet reported on the immunomodulatory effects of this compound in isolated cell systems.

Structure Activity Relationship Sar Studies of 2 5 Ethylthiazol 4 Yl Acetic Acid Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(5-Ethylthiazol-4-yl)acetic acid derivatives can be significantly altered by making chemical modifications at various positions on the molecule. These changes can affect the compound's size, shape, electronic properties, and ability to interact with biological targets.

Alterations at the Thiazole (B1198619) Ring

The thiazole ring is a critical component of the this compound structure, and modifications to this ring have been shown to have a profound impact on biological activity.

For instance, the introduction of a trifluoromethyl group on the thiazole ring has been found to be beneficial for herbicidal activity. researchgate.net In a series of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, compounds bearing a trifluoromethyl group on the thiazole ring exhibited higher herbicidal activity against various weeds compared to their non-fluorinated counterparts. researchgate.net Specifically, compounds with this substitution showed 70-100% inhibition against Capsella bursa-pastoris, Amaranthus retroflexus, and Eclipta prostrata at a dosage of 150 g/ha. researchgate.net

Furthermore, the nature and position of substituents on a phenyl group attached to the thiazole moiety can influence antimicrobial activity. nih.gov Studies on 2,4-disubstituted thiazole derivatives revealed that the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OCH3) at the para position of the phenyl ring enhances antimicrobial activity. nih.gov

The following table summarizes the impact of various substituents on the thiazole ring on the biological activity of its derivatives.

Modification Effect on Biological Activity Example Compound Series Reference
Trifluoromethyl group on thiazole ringIncreased herbicidal activityEthyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates researchgate.net
Electron-withdrawing (e.g., NO2) or electron-donating (e.g., OCH3) groups at the para position of a phenyl substituent on the thiazole ringEnhanced antimicrobial activity2,4-disubstituted thiazole derivatives nih.gov

Modifications of the Acetic Acid Side Chain

The acetic acid side chain of this compound is another key area for structural modification to modulate biological activity.

Research on related thiazole acetic acid derivatives has shown that converting the carboxylic acid to its methyl ester and subsequently forming Schiff bases can lead to compounds with anti-inflammatory and immunosuppressive activities. nih.gov For example, the condensation of the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid with various aromatic aldehydes yielded Schiff bases. nih.gov These were then reduced to the corresponding amino esters and subsequently hydrolyzed to the respective amino acids. nih.gov

In another study, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and evaluated for their antimicrobial properties. nih.gov The compound with an octyl group as the 5-substituent demonstrated strong and broad antibacterial and antifungal activities. nih.gov This suggests that the lipophilicity of the substituent at the 5-position of the thiazole ring, which is adjacent to the acetic acid side chain, plays a significant role in antimicrobial efficacy.

The table below illustrates the effects of modifying the acetic acid side chain and its adjacent positions.

Modification Effect on Biological Activity Example Compound Series Reference
Conversion of acetic acid to methyl ester and subsequent formation of Schiff basesResulted in compounds with anti-inflammatory and immunosuppressive activity2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid nih.gov
Introduction of an octyl group at the 5-position of the thiazole ringStrong and broad antibacterial and antifungal activities(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids nih.gov

Effects of Alkyl Substituents on Activity

The introduction and variation of alkyl substituents at different positions of the this compound framework can significantly influence its biological profile.

In the context of antimicrobial activity, the length of an alkyl chain at the 5-position of the thiazole ring was found to be a critical determinant. A study on a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids showed that the compound with an octyl group at the 5-position exhibited the most potent antimicrobial activity. nih.gov This highlights the importance of lipophilicity conferred by the alkyl substituent in penetrating microbial cell membranes.

Conversely, in the development of anti-inflammatory agents, the nature of the aralkyl group in 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid was crucial for activity. The most effective immunosuppressive and anti-inflammatory properties were observed in 2-aralkyl-alpha-sulphoderivatives. nih.gov

This table summarizes the influence of alkyl substituents on biological activity.

Modification Effect on Biological Activity Example Compound Series Reference
Octyl group at the 5-position of the thiazole ringPotent antimicrobial activity(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids nih.gov
Aralkyl groups in 2-N-aralkyl derivativesImmunosuppressive and anti-inflammatory activity2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid nih.gov

Stereochemical Influence on Activity and Binding

For instance, in a study of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the geometry of the molecule was found to be a factor in its antibacterial response. mdpi.comnih.gov Although the study concluded that the geometry of the molecule does not play an important role in the antibacterial response for a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, the consideration of stereochemistry is a common practice in drug design. nih.gov The specific orientation of substituents can affect how a molecule fits into the binding site of a protein, thereby influencing its efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that are important for a desired biological effect.

Several QSAR studies have been conducted on various classes of thiazole derivatives, providing insights that could be applicable to this compound and its analogs.

For example, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors identified several molecular descriptors that correlate with their anti-inflammatory activity. laccei.org The generated model showed a good correlation coefficient, suggesting its predictive power. laccei.org

A 3D-QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors in the H3N2 influenza virus revealed that electrostatic and steric properties have a predominant influence on biological activity. researchgate.net This implies that the distribution of charge and the three-dimensional shape of the molecule are critical for binding to the neuraminidase enzyme.

The following table presents a summary of QSAR studies on thiazole derivatives.

Thiazole Derivative Class Target/Activity Key QSAR Findings Reference
5-substituted thiazoles5-Lipoxygenase (5-LOX) inhibition (anti-inflammatory)A 2D-QSAR model with good correlation was developed, identifying key molecular descriptors. laccei.org
2,4-disubstituted thiazolesAntimicrobial activityMolecular connectivity index (2χv) and Kier's shape index (κa3) were identified as key parameters. researchgate.net
Thiazolidine-4-carboxylic acidsNeuraminidase inhibition (antiviral)Electrostatic and steric properties were found to be the predominant influencers of biological activity. researchgate.net
5-benzyl-4-thiazolinonesInfluenza neuraminidase inhibition2D-QSAR models identified descriptors related to molecular shape and electronic properties as important for activity. nih.gov
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-onesAnti-osteosarcoma activityA non-linear QSAR model showed excellent predictive performance. semanticscholar.org

These QSAR studies collectively demonstrate the power of computational modeling in understanding the structure-activity relationships of thiazole-containing compounds and in guiding the design of new derivatives with improved biological activities.

Future Research Directions and Challenges in the Study of 2 5 Ethylthiazol 4 Yl Acetic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern pharmaceutical research. For 2-(5-Ethylthiazol-4-yl)acetic acid, future efforts will likely focus on moving beyond traditional synthesis methods, which can involve hazardous reagents and produce significant waste. researchgate.netnih.gov

Green chemistry approaches are at the forefront of this endeavor. researchgate.netosi.lv These include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation and ultrasonic synthesis. researchgate.netnih.govmdpi.com The exploration of multi-component, one-pot reactions is another promising strategy to improve efficiency and reduce waste in the synthesis of thiazole (B1198619) derivatives. researchgate.netbohrium.combepls.com The classic Hantzsch thiazole synthesis, while reliable, is often associated with harsh conditions; therefore, developing milder and more sustainable alternatives is a key research goal. bepls.comkuey.net

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, and cleaner reaction profiles. researchgate.netnih.govresearchgate.net
Ultrasound-Assisted SynthesisEnhanced reaction rates and yields through acoustic cavitation. researchgate.netmdpi.comnih.gov
Green CatalystsUse of recyclable and non-toxic catalysts to minimize environmental impact. researchgate.netosi.lvmdpi.com
Multi-Component ReactionsIncreased efficiency and atom economy by combining multiple steps into a single operation. researchgate.netbohrium.combepls.com

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future research will need to delve into its specific mechanisms of action. This includes identifying the precise molecular targets, such as enzymes or receptors, with which it interacts. nih.govontosight.ai For instance, some thiazole derivatives have been identified as inhibitors of enzymes like PI3K/mTOR and ChemR23, suggesting potential pathways to investigate for this specific compound. nih.govnih.gov

Investigating the structure-activity relationship (SAR) is also a critical area. This involves synthesizing and testing a series of analogues of this compound to understand how modifications to its chemical structure affect its biological activity. nih.govnih.gov This knowledge is vital for optimizing the compound's potency and selectivity.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

As research progresses, the need for highly sensitive and selective analytical methods to detect and quantify this compound in complex biological and environmental samples will become paramount. Future research will likely focus on developing advanced analytical techniques for trace analysis.

This includes the refinement of methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.gov The development of novel sample preparation techniques to efficiently extract the compound from complex matrices such as blood, urine, and tissue samples will also be a key area of focus.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. astrazeneca.comnih.govijettjournal.orgnih.gov For this compound, these technologies can be leveraged to accelerate research and reduce costs.

AI/ML ApplicationPotential Impact on this compound Research
Predictive ToxicologyEarly identification of potential safety concerns, reducing late-stage failures.
Virtual ScreeningRapidly screen large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov
QSAR ModelingGuide the rational design of new derivatives with improved biological activity. nih.gov
De Novo Drug DesignGenerate novel molecular structures with desired properties. nih.gov

Discovery of New Biological Targets and Pathways

The thiazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govbiointerfaceresearch.com A key area of future research for this compound will be the identification of novel biological targets and pathways.

High-throughput screening of the compound against various cell lines and protein targets can uncover new therapeutic applications. nih.gov For example, studies on similar thiazole derivatives have shown activity against cardiovascular diseases and as acetylcholinesterase inhibitors, suggesting potential avenues for investigation. acs.orgnih.gov The exploration of this compound's effect on emerging targets in areas like neurodegenerative diseases and metabolic disorders could also yield significant discoveries.

Q & A

Q. What are the common synthetic routes for 2-(5-Ethylthiazol-4-yl)acetic acid and its derivatives?

Synthesis typically involves multi-step organic reactions. A standard method includes:

  • Step 1 : Reacting 5-ethylthiazole precursors with chloroacetic acid under reflux conditions in ethanol or acetic acid.
  • Step 2 : Purification via recrystallization using solvents like DMF/acetic acid mixtures.
  • Step 3 : Derivatization into salts (e.g., sodium, potassium, or metal complexes) by reacting with hydroxides or sulfates in aqueous ethanol. Key parameters include temperature control (80–100°C), pH adjustment, and inert atmospheres to minimize side reactions .

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Methodological validation involves:

  • Elemental Analysis : To confirm empirical formulas (e.g., C, H, N, S content).
  • Spectroscopy : IR for functional groups (e.g., thiol, carboxyl), 1H^1H-NMR for proton environments, and mass spectrometry for molecular weight.
  • Chromatography : Thin-layer chromatography (TLC) for purity checks and HPLC-DAD for quantifying active pharmaceutical ingredients (APIs) with >95% purity thresholds .

Q. What analytical methods are used to study the stability of this compound under varying conditions?

Stability protocols include:

  • Forced Degradation Studies : Exposure to heat, light, and hydrolytic conditions (acidic/alkaline).
  • Mass Balance Analysis : Quantifying degradation products (e.g., via HPLC) to ensure total content (main compound + impurities) equals 100%, confirming no unaccounted byproducts .

Q. How are salts and derivatives of this compound prepared for pharmacological screening?

Salt formation involves:

  • Reacting the free acid with stoichiometric equivalents of NaOH/KOH in ethanol.
  • For metal complexes (e.g., Fe2+^{2+}, Cu2+^{2+}): Adding metal sulfates to the acid solution, followed by filtration and drying. Organic base salts (e.g., piperidine) are synthesized in ethanol under reflux .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

SAR strategies include:

  • Functional Group Modification : Substituting the ethyl group or thiazole ring with halogens, aryl, or heterocyclic moieties.
  • Biological Assays : Testing antimicrobial, antifungal, or enzyme inhibition activities across derivatives.
  • Computational Modeling : Docking studies to predict binding affinities with targets like bacterial enzymes or receptors .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions are addressed via:

  • Standardized Assays : Repeating experiments under controlled conditions (e.g., fixed pH, temperature).
  • Cross-Validation : Using orthogonal methods (e.g., microbiological assays vs. enzymatic inhibition tests).
  • Batch Analysis : Ensuring compound purity (>99%) via HPLC and eliminating solvent residues .

Q. What methodologies are used to study interactions between this compound and biological targets?

Interaction studies employ:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling.
  • X-ray Crystallography : To resolve 3D binding modes in enzyme complexes .

Q. How to design pharmacological screening protocols for novel derivatives?

Screening frameworks include:

  • In Vitro Models : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Toxicity Profiling : Cytotoxicity tests on mammalian cell lines (e.g., IC50_{50} determination).
  • In Vivo Efficacy : Rodent models for bioavailability and therapeutic index calculations .

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